Hydroxylamine, O-acetyl-N-(2-naphthoyl)-
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Overview
Description
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- is a chemical compound with the molecular formula C13-H11-N-O3 and a molecular weight of 229.25 g/mol This compound is known for its unique structure, which includes a hydroxylamine group, an acetyl group, and a naphthoyl group
Preparation Methods
The synthesis of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- typically involves the reaction of hydroxylamine with acetic anhydride and 2-naphthoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.
Chemical Reactions Analysis
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The acetyl and naphthoyl groups can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- involves its interaction with specific molecular targets and pathwaysThis process often involves the cleavage of the N-O bond, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- can be compared with other hydroxylamine derivatives such as:
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Utilized in various aminating reactions. These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions. .
Properties
CAS No. |
76749-37-6 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(naphthalene-2-carbonylamino) acetate |
InChI |
InChI=1S/C13H11NO3/c1-9(15)17-14-13(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,16) |
InChI Key |
UDRJIRXNGIDROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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